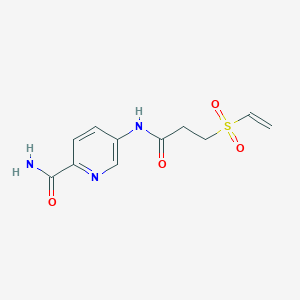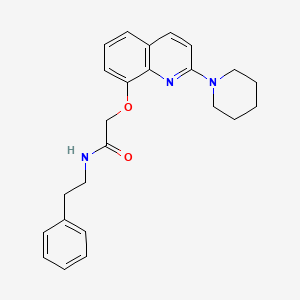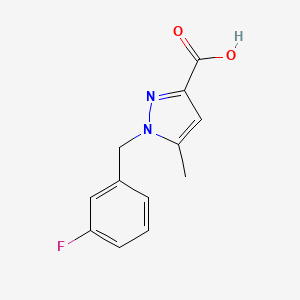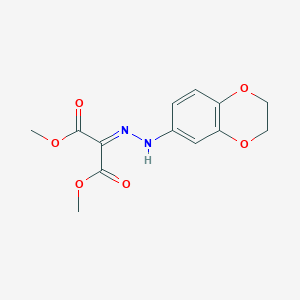
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, also known as EPAC activator, is a small molecule that has gained significant attention in the field of scientific research. It is a potent activator of exchange protein directly activated by cAMP (EPAC), a signaling protein that plays a critical role in various physiological processes.
Mécanisme D'action
The mechanism of action of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the activation of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is a signaling protein that is activated by the second messenger cyclic AMP (cAMP). Upon activation, 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide regulates various downstream signaling pathways, including the activation of Rap1 GTPase, which plays a critical role in cell adhesion, migration, and proliferation.
Biochemical and Physiological Effects
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, improve cardiac function in heart failure, and enhance immune response in cancer. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators have also been shown to have potential anti-inflammatory effects and can inhibit cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide in lab experiments is its specificity for 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation. It has been shown to activate 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide without affecting other cAMP-dependent signaling pathways, such as protein kinase A (PKA). However, one of the limitations of using 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is its low solubility in water, which can affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide. One of the potential directions is the development of more potent and selective 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators. Another direction is the investigation of the therapeutic potential of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, the study of the downstream signaling pathways of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation can provide insights into the physiological and pathological processes regulated by 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide.
Conclusion
In conclusion, 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide is a potent activator of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide that has potential therapeutic applications in various diseases. Its specificity for 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation and its ability to regulate downstream signaling pathways make it a promising candidate for further research. The development of more potent and selective 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators and the investigation of the downstream signaling pathways of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activation can provide insights into the physiological and pathological processes regulated by 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide.
Méthodes De Synthèse
The synthesis of 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide involves the reaction of 2-amino-5-bromo-3-picoline with ethyl acrylate and sodium hydride in dimethylformamide. The resulting product is then reacted with sulfonyl chloride and ammonia to produce the final product. The yield of the synthesis method is around 50%, and the purity of the final product is more than 95%.
Applications De Recherche Scientifique
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to activate 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide, which plays a crucial role in various physiological processes, such as insulin secretion, cardiac function, and immune response. 5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide activators have also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and diabetes.
Propriétés
IUPAC Name |
5-(3-ethenylsulfonylpropanoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-2-19(17,18)6-5-10(15)14-8-3-4-9(11(12)16)13-7-8/h2-4,7H,1,5-6H2,(H2,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVDRUUZSTXURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=CN=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethenylsulfonylpropanoylamino)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)









![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
